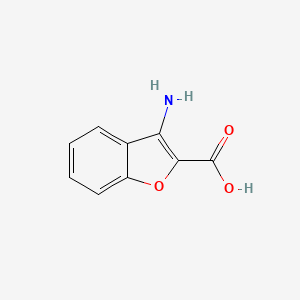

3-Aminobenzofuran-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 3-Aminobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBIPOJDDKCMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Aminobenzofuran-2-carboxylic acid CAS number and molecular weight

Content Type: Technical Whitepaper / Synthetic Protocol Subject: CAS 742013-09-8 | Molecular Weight: 177.16 g/mol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Aminobenzofuran-2-carboxylic acid (CAS 742013-09-8) is a critical bicyclic scaffold in medicinal chemistry, serving as a pharmacophore precursor for agents targeting neurodegenerative diseases (AChE/BuChE inhibitors) and ischemic cell death.[1] Unlike simple benzofurans, the presence of the C3-amino group adjacent to the C2-carboxylic acid functionality renders this molecule a "privileged structure" for the rapid assembly of tricyclic heterocycles, particularly benzofuro[3,2-d]pyrimidines.

This guide provides a definitive technical profile of the compound, detailing its synthesis, stability constraints (specifically decarboxylation risks), and application in high-value drug discovery workflows.

Chemical Identity & Physical Properties[2][3][4][5]

The acid form is less commercially prevalent than its ethyl ester counterpart due to stability considerations. Researchers must verify the CAS number to distinguish between the free acid, the ester, and the amide.

| Property | Data |

| Chemical Name | 3-Aminobenzofuran-2-carboxylic acid |

| CAS Number | 742013-09-8 |

| Common Derivatives | Ethyl ester (CAS 39786-35-1); Amide (CAS 54802-10-7) |

| Molecular Weight | 177.16 g/mol |

| Molecular Formula | C₉H₇NO₃ |

| Appearance | Off-white to light brown solid (prone to oxidation) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; decomposes in hot acid. |

| SMILES | NC1=C(C(O)=O)OC2=CC=CC=C12 |

Synthetic Protocol: The Thorpe-Ziegler Cyclization Route

The most robust route to 3-aminobenzofuran-2-carboxylic acid is the Thorpe-Ziegler cyclization (often referred to as a Gewald-type reaction in this context) of salicylonitrile (2-cyanophenol) with an

Phase 1: Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate

Reaction Logic: The phenoxide ion attacks the alkyl halide (S_N2), followed by a base-mediated intramolecular attack of the resulting methylene anion onto the nitrile. This closes the furan ring and establishes the C3-amine.

-

Reagents: Salicylonitrile (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (3.0 eq).

-

Solvent: DMF or Acetone (anhydrous).

-

Conditions: 60–80°C, 4–6 hours.

Protocol:

-

Dissolve salicylonitrile in anhydrous DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir for 30 minutes to generate the phenoxide.

-

Dropwise add ethyl bromoacetate. The reaction is exothermic; control temperature to <80°C to prevent polymerization.

-

Monitor by TLC/LC-MS. The intermediate ether may be visible, but it rapidly cyclizes to the benzofuran.

-

Workup: Pour into ice water. The product (ethyl ester) precipitates as a solid. Filter and recrystallize from ethanol.

Phase 2: Hydrolysis to the Free Acid (CAS 742013-09-8)

Critical Stability Warning: 3-Amino-2-carboxylic acids are prone to thermal decarboxylation to form 3-aminobenzofuran, which is unstable. Hydrolysis must be performed under mild conditions.

-

Reagents: NaOH or KOH (2.0 eq, 1M aqueous solution), Ethanol.

-

Conditions: Room temperature (25°C), 12–24 hours. DO NOT REFLUX.

Protocol:

-

Suspend the ethyl ester in Ethanol/Water (3:1).

-

Add aqueous NaOH slowly. Stir at ambient temperature until the ester is consumed (clear solution forms).

-

Neutralization: Cool the solution to 0°C.

-

Acidify carefully with 1M HCl to pH ~4–5. Do not use concentrated acid or heat , as this triggers decarboxylation.

-

Collect the precipitated acid by filtration and dry under vacuum at room temperature.

Synthesis & Reactivity Diagram

Figure 1: Synthetic pathway from salicylonitrile to the target acid, highlighting the critical hydrolysis step and the risk of decarboxylation.[2][3]

Applications in Drug Discovery

The 3-aminobenzofuran-2-carboxylic acid scaffold is a versatile "privileged structure" due to its ability to mimic the indole core found in many bioactive alkaloids while offering distinct hydrogen bonding capabilities via the furan oxygen.

Neurodegenerative Therapeutics (Alzheimer's Disease)

Derivatives of this acid (specifically amides and benzyl-substituted analogs) function as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .

-

Mechanism: The benzofuran core occupies the anionic subsite of the enzyme, while the C2-amide/ester side chain extends into the peripheral anionic site (PAS), blocking acetylcholine hydrolysis.

-

Key Modification: Condensation of the C3-amine with benzyl halides or pyridinium salts increases potency.

Scaffold for Tricyclic Heterocycles

The ortho-amino acid motif allows for rapid annulation to form tricyclic systems, which are isosteres of quinazolines (common kinase inhibitor scaffolds).

-

Reaction with Formamide: Yields benzofuro[3,2-d]pyrimidin-4(3H)-one.

-

Reaction with Isothiocyanates: Yields 2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-ones.

Pharmacophore Mapping Diagram

Figure 2: Pharmacophore mapping of the scaffold, illustrating how specific structural features interact with biological targets like AChE and Kinases.

Handling and Stability Protocols

To ensure scientific integrity and reproducibility, the following handling protocols must be observed:

-

Decarboxylation Control: The free acid is thermodynamically poised to lose CO₂. Avoid storage above 25°C. If heating is required for a subsequent reaction, generate the acid in situ from the ester or use the ester directly if possible.

-

Oxidation Sensitivity: The C3-primary amine is electron-rich and susceptible to oxidation (darkening of the solid). Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term retention.

-

Self-Validating Purity Check:

-

NMR: Check for the disappearance of the ethyl quartet (ester) and the presence of the broad carboxylic acid proton (>11 ppm).

-

LC-MS: Monitor for the parent ion [M+H]+ = 178. If a peak at 134 (M+H of 3-aminobenzofuran) appears, the sample has degraded/decarboxylated.

-

References

-

Kowalewska, M., et al. (2013).[3][4] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

-

Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Scientific Reports. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Aminobenzofuran-2-Carboxylic Acid and Derivatives

Abstract & Strategic Significance

The 3-aminobenzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-arrhythmic (e.g., amiodarone analogues), anti-inflammatory, and anti-Alzheimer's (AChE inhibitor) therapeutics. Its unique electronic properties—driven by the electron-donating 3-amino group conjugated to the electron-withdrawing 2-carboxyl moiety—make it a versatile platform for diversification.

This guide details the synthesis of the ethyl ester derivative (Ethyl 3-aminobenzofuran-2-carboxylate) as the primary stable building block. Unlike the free acid, which is prone to decarboxylation and oxidation, the ester provides a robust shelf-stable intermediate that can be readily converted into amides, sulfonamides, or modified amines.

Retrosynthetic Analysis & Mechanism

The most reliable route to this scaffold is the Thorpe-Ziegler Cyclization . This anionic cascade reaction constructs the furan ring and the amine functionality in a single operation from readily available salicylonitriles (2-hydroxybenzonitriles).

Mechanistic Pathway

-

O-Alkylation: The phenoxide anion attacks the

-haloester (SN2) to form an ether linkage. -

Thorpe-Ziegler Cyclization: The methylene proton of the ester is deprotonated, forming an enolate that attacks the nitrile carbon (intramolecular nucleophilic addition).

-

Tautomerization: The resulting imine intermediate rapidly tautomerizes to the stable enamine (3-aminobenzofuran).

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway of the Thorpe-Ziegler cyclization for benzofuran synthesis.

Detailed Experimental Protocol

Method A: One-Pot Synthesis (K₂CO₂ / DMF)

This protocol is favored for its operational simplicity and high yields (typically 75–90%). It avoids the use of stronger, more hazardous bases like sodium hydride.

Reagents:

-

Substrate: 2-Hydroxybenzonitrile (1.0 equiv, e.g., 10 mmol, 1.19 g)

-

Alkylating Agent: Ethyl bromoacetate (1.1 equiv, 11 mmol, 1.22 mL)

-

Base: Potassium carbonate (anhydrous, 2.5 equiv, 25 mmol, 3.45 g)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile in anhydrous DMF.

-

Base Addition: Add potassium carbonate (K₂CO₃) in a single portion. The suspension may turn slightly yellow.

-

Alkylation: Add ethyl bromoacetate dropwise over 5 minutes.

-

Reaction: Heat the mixture to 80–90 °C in an oil bath. Monitor by TLC (Hexane:EtOAc 3:1).

-

Note: The O-alkylation is fast (<1 h), but the cyclization requires heat. Total time is typically 3–5 hours .

-

-

Quench: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

-

Precipitation: The product usually precipitates as a solid. Stir for 30 minutes to ensure full granulation.

-

If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Filter the solid precipitate. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/Water or purify via flash chromatography if high purity (>98%) is required.

Yield: Expect 1.5 – 1.8 g (75–85%) of a white to pale yellow solid. Characterization (Typical):

-

¹H NMR (DMSO-d₆):

7.9 (d, 1H), 7.5 (m, 2H), 7.3 (t, 1H), 6.0 (s, 2H, NH₂), 4.3 (q, 2H), 1.3 (t, 3H). -

MP: 77–81 °C.[1]

Derivatization Strategies

Once the ethyl ester is synthesized, it serves as a divergence point. Do not hydrolyze to the free acid unless necessary , as 3-aminobenzofuran-2-carboxylic acid is prone to decarboxylation.

Direct Aminolysis (Amide Synthesis)

Direct conversion of the ester to an amide is preferred over hydrolysis-coupling to avoid the unstable acid intermediate.

-

Reagent: Primary amine (e.g., Benzylamine, Piperazine derivatives).

-

Conditions: Toluene or Methanol, 60–80 °C.

-

Catalyst: Optional use of Mg(OMe)₂ or simple thermal activation if the amine is nucleophilic.

-

Application: Synthesis of AChE inhibitors (e.g., N-benzyl-3-aminobenzofuran-2-carboxamides).

C3-Amino Functionalization

The C3-amine is weakly nucleophilic due to conjugation with the ester.

-

Acylation: Requires forcing conditions (AcCl/Pyridine or Anhydride/DMAP).

-

Reductive Amination: Reaction with benzaldehydes followed by NaBH₄ reduction yields secondary amines.

Experimental Workflow Diagram

Figure 2: Experimental workflow for synthesis and derivatization.

Critical Analysis & Troubleshooting (Expertise)

Stability of the Free Acid

Researchers often attempt to hydrolyze the ester (using LiOH or NaOH) to generate the free acid for coupling. Caution: The electron-rich 3-amino furan ring facilitates decarboxylation of the 2-carboxylic acid upon acidification or heating.

-

Recommendation: If the acid is absolutely required, perform hydrolysis at room temperature, neutralize carefully to pH 5–6, and use immediately. Ideally, bypass the acid by using direct aminolysis of the ester.

One-Pot vs. Two-Step

-

One-Pot (Recommended): The K₂CO₃/DMF method is superior for most substrates. It drives the reaction to completion in a single vessel.

-

Two-Step: Isolating the O-alkylated nitrile (2-cyanophenoxyacetate) is only necessary if the cyclization fails (e.g., with very electron-deficient rings). In such cases, treat the isolated intermediate with a stronger base like t-BuOK in THF.

Impurity Profile

-

Dimerization: At high concentrations, intermolecular condensation can occur. Keep concentration < 0.5 M.

-

Hydrolysis: Presence of water in DMF can lead to competitive hydrolysis of the ethyl bromoacetate. Use anhydrous DMF.

Quantitative Data Summary

| Parameter | Method A (K₂CO₃/DMF) | Method B (NaOEt/EtOH) |

| Reaction Temp | 80–90 °C | Reflux (78 °C) |

| Time | 3–5 h | 4–12 h |

| Yield (Typical) | 85% | 65–75% |

| Purity (Crude) | High (>95%) | Moderate (requires recrystallization) |

| Moisture Sensitivity | Moderate | High (requires dry EtOH) |

References

-

Thorpe-Ziegler Reaction Mechanisms

-

Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions2011 . Link

-

-

Synthesis of 3-aminobenzofuran derivatives (AChE Inhibitors)

-

Frontiers in Chemistry, "Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease". 2022 . Link

-

-

One-Pot Protocols

-

Molecules, "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization". 2024 . Link

-

-

Biological Activity & Structure

-

Journal of Heterocyclic Chemistry, "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives". Link

-

Sources

One-Pot Synthesis of 3-Amino-2-Aroyl Benzofuran Derivatives: An Application Note and Protocol

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] This versatile scaffold is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral effects.[2][3] Within this important class of compounds, 3-amino-2-aroyl benzofurans have emerged as particularly promising candidates in drug discovery. Their unique structural arrangement allows for diverse functionalization, leading to potent agents targeting complex diseases. For instance, novel 3-aminobenzofuran derivatives have been designed as multifunctional agents for the treatment of Alzheimer's disease by inhibiting cholinesterase and β-amyloid aggregation.[4][5]

The synthesis of these complex molecules has traditionally involved multi-step procedures that can be time-consuming and inefficient. Modern synthetic chemistry prioritizes methodologies that are both efficient and environmentally conscious. One-pot syntheses, particularly multicomponent reactions (MCRs), have become a powerful strategy, offering atom economy, reduced waste, and simplified purification processes by combining multiple reaction steps in a single vessel without isolating intermediates.[6] This application note provides a detailed protocol for a robust and efficient one-pot synthesis of 3-amino-2-aroyl benzofuran derivatives, explains the underlying reaction mechanism, and discusses the scope of the methodology for researchers in medicinal chemistry and drug development.

Reaction Mechanism: A Tandem Cascade to the Benzofuran Core

The described one-pot synthesis proceeds via a tandem sequence of reactions, typically initiated by the reaction between a 2-hydroxybenzonitrile (a substituted salicylonitrile) and an α-haloketone (e.g., a substituted phenacyl bromide) in the presence of a base.[3] The mechanism can be elucidated in two key stages:

-

O-Alkylation: The reaction commences with the deprotonation of the phenolic hydroxyl group of the 2-hydroxybenzonitrile by a base, such as potassium carbonate (K₂CO₃). This generates a phenoxide ion, which acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in a classic Williamson ether synthesis. This step forms a key intermediate, an α-(2-cyanophenoxy)ketone.

-

Intramolecular Cyclization (Thorpe-Ziegler Reaction): The crucial benzofuran ring formation occurs in the second stage. The base facilitates the deprotonation of the α-carbon adjacent to both the ketone and the ether linkage, creating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon. The subsequent tautomerization of the resulting imine intermediate leads to the formation of the stable 3-aminobenzofuran ring system. This intramolecular cyclization of a dinitrile or a cyano-ester is a well-established method for forming five-membered rings.

The entire sequence, from simple starting materials to the complex heterocyclic product, occurs seamlessly in a single reaction vessel, highlighting the efficiency of this one-pot approach.

Caption: Figure 1: Proposed Reaction Mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 3-amino-2-aroyl benzofuran derivatives. Researchers should optimize conditions based on the specific reactivity of their chosen substrates.

Materials and Reagents:

-

Substituted 2-hydroxybenzonitrile (1.0 equiv)

-

Substituted α-aroyl halide (e.g., 2-bromoacetophenone) (1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)[3]

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 2-hydroxybenzonitrile (1.0 equiv), the corresponding α-aroyl halide (1.0 equiv), and anhydrous potassium carbonate (1.5 equiv).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.2 M with respect to the 2-hydroxybenzonitrile.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (approximately 82°C for acetonitrile).[3]

-

Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase is a mixture of hexane and ethyl acetate. The reaction is generally complete within 12-24 hours, indicated by the consumption of the starting materials.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-amino-2-aroyl benzofuran derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), HRMS, and FT-IR spectroscopy.[1][3][7]

Process Optimization and Substrate Scope

The efficiency of this one-pot synthesis can be influenced by the choice of base, solvent, and the electronic nature of the substituents on the aromatic rings. The following table summarizes typical observations and provides a starting point for optimization.

| Starting Material 1 (Substituent) | Starting Material 2 (Substituent) | Base | Solvent | Typical Yield (%) | Reference |

| H (2-hydroxybenzonitrile) | H (2-bromoacetophenone) | K₂CO₃ | Acetonitrile | High | [3] |

| 5-Bromo | H (2-bromoacetophenone) | Cs₂CO₃ | Toluene | 73% | [8][9] |

| H (2-fluorobenzonitrile derivatives) | Various α-hydroxyketones | DBU | DMF | Low to Good | [10] |

| 4,6-di-tert-butyl | H (2-bromoacetophenone) | K₂CO₃ | Acetonitrile | Moderate | N/A |

| H (2-hydroxybenzonitrile) | 4-Nitro (2-bromo-4'-nitroacetophenone) | K₂CO₃ | Acetonitrile | Good | N/A |

Note: Electron-withdrawing groups on the α-aroyl halide can enhance its electrophilicity, potentially accelerating the initial O-alkylation step. Conversely, sterically hindered starting materials may require longer reaction times or higher temperatures.

Experimental Workflow Visualization

The overall process from initial setup to final product characterization can be visualized as a streamlined workflow.

Sources

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. mdpi.com [mdpi.com]

- 8. One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

Harnessing Cascade Cyclization: An Advanced Strategy for the Synthesis of Aminobenzofuran Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

The aminobenzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and therapeutic agents, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties.[1][2][3] The development of efficient, atom-economical, and modular synthetic routes to access these valuable compounds is a primary objective in medicinal chemistry and process development. Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful strategy, enabling the construction of complex molecular architectures from simple precursors in a single operation by forming multiple chemical bonds in sequence.[4][5][6]

This application note provides an in-depth guide to the strategic application of cascade cyclization for synthesizing aminobenzofuran derivatives. We will explore the mechanistic underpinnings of various catalytic systems, present detailed, field-proven protocols, and offer expert insights into experimental design and execution.

I. The Strategic Advantage of Cascade Reactions

Cascade reactions offer significant advantages over traditional multi-step linear syntheses. By combining several transformations into one pot without isolating intermediates, they:

-

Increase Efficiency: Reduce the number of synthetic steps, purification procedures, and overall reaction time.

-

Enhance Atom Economy: Maximize the incorporation of atoms from reactants into the final product, minimizing waste.

-

Improve Sustainability: Lower the consumption of solvents and reagents, contributing to greener chemical processes.

-

Access Molecular Complexity: Enable the rapid assembly of complex scaffolds that would be challenging to construct via conventional methods.[7]

The synthesis of aminobenzofurans via cascade cyclization typically involves the strategic formation of C-O and C-C or C-N bonds in a controlled sequence, often orchestrated by a carefully selected catalyst.

II. Core Strategies in Cascade Cyclization for Aminobenzofuran Synthesis

The choice of catalyst is paramount in directing the reaction pathway. Several classes of catalysts have been successfully employed, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Transition metals, particularly palladium, copper, and gold, are central to many state-of-the-art cascade methodologies.

-

Palladium-Catalyzed Cascades: Palladium's versatile reactivity in C-H activation, cross-coupling, and cycloisomerization reactions makes it a robust choice.[8][9] A common strategy involves an initial coupling event, such as a Sonogashira reaction between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization.[10] More advanced methods utilize tandem C-H activation/oxidation sequences to forge the benzofuran ring system directly.[8] For instance, the treatment of 2-(cyanomethyl)phenyl esters with a catalytic amount of Pd(OAc)₂, a phosphine ligand, and a reductant like zinc can afford 3-acyl-2-aminobenzofuran derivatives in excellent yields.[11]

-

Copper-Catalyzed Cascades: Copper catalysts, often in the form of CuI, are prized for their cost-effectiveness and unique reactivity, particularly in one-pot, multi-component reactions.[12][13][14] A notable example involves the three-component reaction of an o-hydroxy aldehyde, an amine, and a terminal alkyne. This approach often proceeds under mild conditions and can even be performed in green solvents like deep eutectic solvents, enhancing its practical applicability.[12][14]

-

Gold-Catalyzed Cascades: Gold catalysts exhibit exceptional π-philicity, making them highly effective at activating alkynes and allenes towards nucleophilic attack.[15][16] This has been exploited in migratory cyclization reactions of 2-alkynylaryl ethers, where the gold catalyst facilitates a cascade of bond formations and rearrangements to deliver the benzofuran core, often at room temperature.[15][17]

Metal-free approaches provide a valuable alternative, often avoiding issues of metal contamination in the final product.

-

DMAP-Mediated Tandem Cyclization: 4-Dimethylaminopyridine (DMAP) can mediate an efficient cascade cyclization to produce 3-aminobenzofuran derivatives. This strategy utilizes substrates like ortho-hydroxy α-aminosulfones, which react with bromo-dicarbonyl compounds in a sequence involving a Mannich-type reaction followed by intramolecular cyclization.[12][13][18][19] This method is notable for its high yields and scalability.[12][13]

-

Lewis Acid-Catalyzed [4+1] Cycloaddition: Strong Lewis acids like Scandium(III) triflate (Sc(OTf)₃) can catalyze the formal [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides. This provides a direct and efficient route to the 2-aminobenzofuran scaffold under mild conditions.[10][20][21]

III. Comparative Overview of Catalytic Strategies

The selection of a synthetic strategy depends on the desired substitution pattern, available starting materials, and required scale. The table below summarizes key features of the discussed methodologies.

| Catalyst System | Key Precursors | General Product | Typical Yields (%) | Key Advantages & Insights |

| Pd(OAc)₂ / Ligand | o-Iodophenols, Alkynes; 2-Hydroxystyrenes | 2- or 3-Substituted Benzofurans | 70–95% | Highly versatile, broad functional group tolerance. Choice of ligand is critical for tuning reactivity.[8][11] |

| CuI / Base | o-Hydroxy Aldehydes, Amines, Alkynes | 3-Aminobenzofurans | 75–90% | Cost-effective, often uses one-pot, multi-component setup. Amenable to green solvents.[12][14] |

| Au(I) or Au(III) Complexes | 2-Alkynylaryl Ethers/Sulfides | Substituted Benzofurans | 80–98% | Extremely mild conditions (often room temp.), high efficiency due to strong alkyne activation.[15][22] |

| Sc(OTf)₃ | o-Hydroxybenzhydryl Alcohols, Isocyanides | 2-Aminobenzofurans | 70–93% | Novel [4+1] cycloaddition pathway. Effective for constructing the 2-amino substitution pattern.[20][21] |

| DMAP (Organocatalyst) | o-Hydroxy α-Aminosulfones, Bromo-dicarbonyls | 3-Aminobenzofuran Derivatives | 85–95% | Metal-free, operationally simple, and scalable to the gram level.[12][13][18] |

| Radical Initiators | 2-Iodo Aryl Allenyl Ethers, 2-Azaallyl Anions | Complex Polycyclic Benzofurans | 60–85% | Accesses unique and complex structures via radical-radical coupling cascades.[7] |

Application Protocols

Here, we provide detailed, step-by-step protocols for two distinct and effective cascade cyclization strategies.

Protocol 1: DMAP-Mediated Tandem Cyclization for 3-Aminobenzofuran Spiroindanone Derivatives

This protocol is adapted from a highly efficient and scalable synthesis reported by Zhu, R.-R., et al.[12][13][18] It exemplifies an organocatalytic cascade that proceeds with high yields.

Principle: The reaction initiates with the formation of an enolate from 2-bromo-1,3-indandione. This is followed by a nucleophilic substitution on the ortho-hydroxy α-aminosulfone, which subsequently undergoes an intramolecular cyclization catalyzed by DMAP to form the C-O bond of the benzofuran ring, yielding the spirocyclic product in a single, efficient operation.

Caption: DMAP-Mediated Tandem Cyclization Workflow.

Materials and Reagents:

-

ortho-Hydroxy α-aminosulfone derivative (1.0 equiv)

-

2-Bromo-1,3-indandione (1.2 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Round-bottom flask with magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Petroleum ether, Ethyl acetate)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the ortho-hydroxy α-aminosulfone (e.g., 0.1 mmol, 1.0 equiv), 2-bromo-1,3-indandione (0.12 mmol, 1.2 equiv), DMAP (0.02 mmol, 0.2 equiv), and K₂CO₃ (0.2 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous DCE (1.0 mL) to the flask.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for the prescribed time (typically 8-12 hours, monitor by TLC).

-

Expert Insight: The use of an anhydrous solvent and inert atmosphere is crucial to prevent side reactions involving moisture. K₂CO₃ acts as the base to facilitate the initial steps, while DMAP is the key catalyst for the cyclization.

-

-

Workup: Once the reaction is complete, quench the mixture with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 3-aminobenzofuran derivative.[12]

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12] The reported yields for this protocol are consistently high, often exceeding 90%.[12][13][18]

Protocol 2: Palladium-Catalyzed Cycloisomerization for 3-Acyl-2-Aminobenzofurans

This protocol is based on the work of C. T. Chen, et al., demonstrating an elegant Pd-catalyzed route to a different class of aminobenzofurans.[11]

Principle: This reaction involves the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters. A Pd(0) species, generated in situ, is believed to insert into the C-O bond of the ester. The resulting intermediate undergoes an intramolecular cyclization involving the nitrile group, followed by a series of steps including tautomerization and hydrolysis (promoted by trace water) to yield the final 3-acyl-2-aminobenzofuran product.

Caption: Key steps in the Pd-catalyzed cycloisomerization.

Materials and Reagents:

-

2-(Cyanomethyl)phenyl ester derivative (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

-

Tricyclohexylphosphine (PCy₃) (10 mol%)

-

Zinc powder (Zn) (15 mol%)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), and Zn powder (0.15 equiv).

-

Expert Insight: Zinc powder acts as a reductant to generate the active Pd(0) catalyst from the Pd(II) precursor. The bulky, electron-rich PCy₃ ligand is crucial for stabilizing the active catalyst and promoting the oxidative addition step.

-

-

Reaction Setup: Add the 2-(cyanomethyl)phenyl ester substrate (1.0 equiv) to the tube, followed by anhydrous toluene.

-

Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 80 °C. Monitor the reaction's progress by TLC.

-

Workup: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst and zinc residues. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the desired 3-acyl-2-aminobenzofuran.

-

Characterization: Verify the structure and purity using standard analytical techniques (NMR, IR, HRMS).

IV. Conclusion and Future Outlook

Cascade cyclization strategies represent a paradigm shift in the synthesis of aminobenzofuran derivatives, offering unparalleled efficiency and elegance. The methodologies discussed—spanning transition metal catalysis, organocatalysis, and radical pathways—provide a versatile toolkit for accessing a wide range of structurally diverse aminobenzofurans. As the demand for novel therapeutic agents continues to grow, the development of new cascade reactions will undoubtedly play a pivotal role in accelerating drug discovery and development pipelines.[23] Future efforts will likely focus on developing enantioselective variants of these cascades to access chiral aminobenzofurans, further expanding the chemical space available for pharmacological exploration.[24]

References

- Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Scilit.

- Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. (2009). Bentham Science.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.

- Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.

- Breakthrough in Benzofuran Synthesis: New method enables complex molecule cre

- Recent advances in the synthesis of benzo[b]furans. (2025).

- One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. (2024). Royal Society Open Science.

- One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. (2024).

- Synthesis of 3-aminobenzofuran derivatives and our contributions. (n.d.).

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar.

- A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters. (n.d.).

- One-pot domino syntheses of 3-alkyl-3- N-substituted aminobenzofuran-2(3 H)

- Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. (2020). Morressier.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC.

- Cascade Reactions: A New Synthesis of 2-Benzofuran-2-ylacetamides by Sequential Pd(0). (n.d.). Scilit.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PubMed.

- A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). MDPI.

- Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2‐Azaallyls. (n.d.).

- Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). PMC.

- A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). PMC.

- Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.

- Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.

- Gold Catalysis: Dihydroisobenzofurans and Isochromanes by the Intramolecular Furan/Alkyne Reaction. (2025).

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025).

- Gold(I)-Catalyzed Cascade Cyclization Reactions of Allenynes for the Synthesis of Fused Cyclopropanes and Acenaphthenes. (2019). PubMed.

- Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). PubMed.

- Synthesis of Dibenzofurans. (n.d.). Organic Chemistry Portal.

- Gold-Catalyzed Homogeneous (Cyclo)

Sources

- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. One-pot domino syntheses of 3-alkyl-3- N-substituted aminobenzofuran-2(3 H)-ones based on alkali-promoted Michael addition and lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dibenzofuran synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]

- 16. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. scilit.com [scilit.com]

- 19. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gold(I)-Catalyzed Cascade Cyclization Reactions of Allenynes for the Synthesis of Fused Cyclopropanes and Acenaphthenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. feedstuffs.com [feedstuffs.com]

- 24. benthamdirect.com [benthamdirect.com]

Application Note: 3-Aminobenzofuran-2-carboxamide as a Premier Scaffold for Heterocyclic Synthesis

Executive Summary

3-Aminobenzofuran-2-carboxamide (CAS: 54802-10-7) is a bifunctional heterocyclic building block characterized by an electron-rich enaminone system embedded within a benzofuran core. Its structural uniqueness lies in the vicinal positioning of a nucleophilic primary amine (C3) and an electrophilic carboxamide (C2). This "push-pull" electronic arrangement makes it an ideal precursor for the rapid assembly of benzofuro[3,2-d]pyrimidines —a privileged scaffold in medicinal chemistry known for kinase inhibition, DNA intercalation, and antimicrobial activity.

This guide provides validated protocols for exploiting this scaffold, focusing on cyclocondensation strategies that yield high-value tricyclic heterocycles.

Chemical Profile & Reactivity Analysis

To design effective experiments, one must understand the electronic causality of the molecule:

-

C3-Amine (Nucleophile): The amine is conjugated to the furan oxygen, increasing its electron density. It readily attacks electrophiles (aldehydes, isocyanates, orthoesters).

-

C2-Carboxamide (Electrophile/Nucleophile): While typically electrophilic, the amide nitrogen can act as a secondary nucleophile during cyclization events, closing the pyrimidine ring.

Scaffold Versatility Matrix

| Reaction Type | Co-Reactant | Product Class | Key Application |

| Cyclocondensation | Aromatic Aldehydes | 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine | Antimicrobial / Kinase Inhibitors |

| Cyclization | Orthoesters / Formamide | Benzofuro[3,2-d]pyrimidin-4(3H)-ones | Core Scaffold Synthesis |

| Urea Formation | Isocyanates / Isothiocyanates | Ureas / Thioureas (pre-cyclization) | AChE Inhibitors / Anti-inflammatory |

| Sandmeyer/Coupling | Nitrites / Halides | 3-Halo/Azo derivatives | Diversification at C3 |

Core Protocol A: One-Pot Synthesis of Benzofuro[3,2-d]pyrimidines[1]

This protocol describes the most robust method for synthesizing 2-substituted benzofuro[3,2-d]pyrimidines via acid-catalyzed condensation. This method is preferred over multi-step routes due to its atom economy and operational simplicity.

Mechanism of Action

-

Imine Formation: The C3-amine attacks the aldehyde carbonyl to form a Schiff base intermediate.

-

Intramolecular Cyclization: The amide nitrogen attacks the imine carbon (activated by the acid catalyst).

-

Oxidation/Elimination: Depending on conditions, the intermediate may require oxidative dehydrogenation to fully aromatize, though the dihydro-oxo form is often the stable isolate.

Materials

-

Substrate: 3-Aminobenzofuran-2-carboxamide (1.0 equiv)

-

Reagent: Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 equiv)

-

Catalyst: Conc. HCl (Catalytic amount, ~3-5 drops)

-

Solvent: Ethanol (Absolute) or Methanol

-

Purification: Ethanol/DMF for recrystallization

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (176 mg) of 3-aminobenzofuran-2-carboxamide in 10 mL of absolute ethanol. Sonicate if necessary to ensure fine dispersion.

-

Addition: Add 1.0 mmol of the chosen aromatic aldehyde.

-

Catalysis: Add 3-5 drops of concentrated HCl. The solution may change color (often yellow/orange) indicating Schiff base formation.

-

Reflux: Heat the reaction mixture to reflux (78 °C) with stirring for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot (low R_f) should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid upon cooling. If not, pour the mixture onto crushed ice (50 g).

-

Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) to remove acid residues, followed by cold ethanol (5 mL).

-

Purification: Recrystallize from hot ethanol or a DMF/Ethanol mixture to yield the pure 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine.

Expected Yield: 75–85%

Core Protocol B: Synthesis via Urea/Thiourea Intermediates

For applications requiring diversity at the 2-position (e.g., amino or thioxo substitution), reacting the scaffold with isocyanates or isothiocyanates is the gold standard.

Workflow

-

Activation: React 3-aminobenzofuran-2-carboxamide with an isothiocyanate (R-NCS) in refluxing pyridine or ethanol.

-

Intermediate: This yields the thiourea derivative.

-

Cyclization (Optional): Treatment with basic conditions (NaOH) or oxidative desulfurization can force ring closure to form 2-amino-substituted benzofuro[3,2-d]pyrimidines.

Detailed Protocol (Thiourea Formation)

-

Setup: Mix 3-aminobenzofuran-2-carboxamide (1.0 mmol) and Phenyl Isothiocyanate (1.1 mmol) in Ethanol (15 mL).

-

Reaction: Reflux for 6–8 hours.

-

Workup: Cool to produce a solid precipitate. Filter and wash with cold ethanol.

-

Result: N-(2-carbamoylbenzofuran-3-yl)-N'-phenylthiourea.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from this building block, highlighting the critical intermediates.

Figure 1: Divergent synthetic pathways from 3-aminobenzofuran-2-carboxamide. Blue indicates the starting scaffold; Green indicates cyclized heterocyclic products.

Case Study: Alzheimer's Disease Therapeutics

Context: A recent study demonstrated the utility of this scaffold in designing dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Experimental Insight: Researchers synthesized N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium derivatives.[1] The 3-amino group was crucial for H-bond interactions within the enzyme's active site.

-

Key Result: Compound 5f (containing a 2-fluorobenzyl moiety) showed mixed-type inhibition of AChE with high potency.[1][2]

-

Significance: This validates the 3-aminobenzofuran motif not just as a cyclization precursor, but as a pharmacophore in its own right.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Cyclization | Incomplete Schiff base formation | Ensure catalyst (HCl) is fresh; increase reflux time; add molecular sieves to remove water. |

| Product is Sticky/Oil | Solvent trapping | Triturate with diethyl ether or cold hexane to induce crystallization. |

| Starting Material Remains | Low nucleophilicity of amine | The C3-amine is less nucleophilic than a standard aniline due to the furan ring. Use a stronger acid catalyst or higher boiling solvent (e.g., n-Propanol). |

| Solubility Issues | Rigid planar structure | Benzofuro-pyrimidines are highly insoluble. Use DMF or DMSO for NMR characterization. |

References

-

Synthesis and biological evaluation of benzofuro[3,2-d]pyrimidines. ResearchGate.

-

Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry.

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. MDPI Molecules.

-

3-Aminobenzofuran-2-carboxamide Compound Summary. PubChem.

-

One-Pot Synthesis of Fused Benzofuranamines. MDPI.

Sources

Application Note: 3-Aminobenzofuran Derivatives in Biochemical Assays

Focus: Multifunctional Scaffolds for Fluorescence Sensing, Kinase Inhibition, and Neurodegenerative Therapeutics

Executive Summary

3-Aminobenzofuran derivatives represent a "privileged scaffold" in medicinal chemistry and chemical biology. Unlike their non-aminated counterparts, the C3-amino group introduces a critical electron-donating motif that facilitates Intramolecular Charge Transfer (ICT) . This feature grants the scaffold dual utility:

-

Intrinsic Fluorescence: Tunable emission properties sensitive to micro-environmental polarity, making them excellent "turn-on" probes for hydrophobic protein pockets.

-

Bioactivity: The amino group serves as a key hydrogen-bond donor, mimicking the adenosine motif of ATP (for kinase inhibition) or interacting with the catalytic triad of serine hydrolases (e.g., Acetylcholinesterase).

This guide details the protocols for characterizing these derivatives as solvatochromic probes and screening them as multi-target therapeutic agents.

Photophysical Characterization: Solvatochromism

Principle: 3-aminobenzofurans often exhibit positive solvatochromism. Upon excitation, the molecule undergoes charge transfer from the amino group (donor) to the benzofuran core/substituents (acceptor). In polar solvents, the excited state is stabilized, leading to a red shift in emission. This property is exploited to detect binding events where the probe moves from a polar (aqueous) to a non-polar (protein pocket) environment.

Protocol A: Determination of Solvatochromic Shift & Quantum Yield

Objective: To validate the derivative as an environmental sensor before biological application.

Materials:

-

Solvent Panel: Cyclohexane (Non-polar), Toluene, DCM, DMSO, Ethanol, PBS (Polar).

-

Reference Standard: Quinine Sulfate (0.1 N H₂SO₄,

) or Coumarin 153 (Ethanol, -

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the 3-aminobenzofuran derivative in DMSO to 10 mM.

-

Dilution: Prepare 5 µM working solutions in each solvent of the panel. Ensure Absorbance (OD) at

is < 0.1 to avoid inner filter effects. -

Spectral Acquisition:

-

Record Absorption spectra (250–500 nm).

-

Record Emission spectra (excitation at

).

-

-

Data Processing:

-

Calculate the Stokes Shift (

) for each solvent: -

Plot

against the Lippert-Mataga orientation polarizability (

-

Data Presentation Template:

| Solvent | Dielectric Const.[1] ( | Stokes Shift (nm) | Quantum Yield ( | ||

| Cyclohexane | 2.02 | 340 | 380 | 40 | 0.85 |

| DMSO | 46.7 | 355 | 460 | 105 | 0.42 |

| PBS (pH 7.4) | 80.1 | 352 | 475 | 123 | 0.15 |

Note: A drastic drop in Quantum Yield in PBS coupled with a large red shift indicates the probe is quenched by water but will "light up" (increase

, blue shift) upon binding to a hydrophobic protein site.

Application in Neurodegenerative Drug Discovery

Context: 3-aminobenzofurans are potent inhibitors of Acetylcholinesterase (AChE) and can inhibit

Workflow Visualization

The following diagram illustrates the logic flow for screening these derivatives against AD targets.

Figure 1: Screening workflow for 3-aminobenzofurans as dual-target Alzheimer's agents.

Protocol B: Ellman’s Assay (AChE Inhibition)

Objective: Quantify the inhibitory potency (IC50) against AChE.[2]

Reagents:

-

Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant), 0.05 U/mL.

-

Substrate: Acetylthiocholine iodide (ATCI), 0.5 mM.

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

Procedure:

-

Plating: In a 96-well plate, add:

-

140 µL Buffer.

-

20 µL Enzyme solution.[3]

-

20 µL Test Compound (3-aminobenzofuran derivative) at varying concentrations (0.01 µM – 100 µM).

-

-

Pre-incubation: Incubate at 25°C for 10 minutes. Crucial: This allows the inhibitor to access the catalytic gorge of AChE.

-

Reaction Start: Add 10 µL of DTNB/ATCI mixture.

-

Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Analysis:

-

Calculate the velocity (

) of the reaction (slope of Abs vs. Time). -

Determine % Inhibition:

. -

Fit data to a sigmoidal dose-response curve to derive IC50.

-

Protocol C: Thioflavin T (ThT) A Aggregation Assay

Objective: Determine if the derivative prevents the self-assembly of amyloid fibrils.

Procedure:

-

Peptide Prep: Dissolve A

peptide in HFIP (to monomerize), dry, and resuspend in DMSO. Dilute to 20 µM in PBS. -

Incubation: Mix A

(10 µM final) with the test compound (10 µM) and ThT (20 µM). -

Kinetics: Incubate at 37°C. Measure Fluorescence (

nm, -

Interpretation: A reduction in fluorescence relative to the control (A

+ DMSO) indicates inhibition of fibril formation.

Application in Oncology: Kinase Inhibition (VEGFR-2/mTOR)

Context: The 3-aminobenzofuran core mimics the adenine ring of ATP, allowing it to function as a Type I or Type II kinase inhibitor.

Protocol D: ADP-Glo™ Kinase Assay

Objective: High-throughput screening of derivatives against VEGFR-2 or mTOR.

Mechanism: Measures the ADP generated from the kinase reaction.[4][5] Unconsumed ATP is depleted, and ADP is converted to ATP, which is then quantified via luciferase/luciferin.

Reagents:

-

Kinase: Recombinant VEGFR-2 or mTOR.

-

Substrate: Poly (Glu, Tyr) 4:1 (for VEGFR-2).

-

Detection Kit: ADP-Glo™ (Promega).[4]

Step-by-Step Methodology:

-

Compound Addition: Add 2 µL of compound (in 10% DMSO) to a white 384-well plate.

-

Enzyme Addition: Add 4 µL of Kinase (optimized ng/well) in 1x Kinase Buffer.

-

Pre-incubation: 10 mins at RT.

-

Substrate/ATP Mix: Add 4 µL of ATP (at

concentration) + Peptide Substrate. -

Reaction: Incubate for 60 mins at RT.

-

Termination (Step 1): Add 10 µL ADP-Glo™ Reagent . Incubate 40 mins. This stops the kinase reaction and depletes remaining ATP.

-

Detection (Step 2): Add 20 µL Kinase Detection Reagent . Incubate 30 mins. This converts ADP back to ATP and generates light.

-

Readout: Measure Luminescence (RLU).

Self-Validation Check:

-

Z-Factor: Must be > 0.5 for a valid screen.

-

Signal-to-Background (S/B): (Enzyme+Substrate) / (No Enzyme) should be > 10.

References

-

Nadri, H. et al. (2022).[2][6] Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry.

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

-

BenchChem. (2025). Application Notes and Protocols for In Vitro Assay Development for 4-Fluoro-3-methylbenzofuran.

-

Chen, Y. et al. (2015). Aminobenzofuran-fused rhodamine dyes with deep-red to near-infrared emission for biological applications.[7][8] Journal of Organic Chemistry.

Sources

- 1. Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminobenzofuran-fused rhodamine dyes with deep-red to near-infrared emission for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cholinesterase Inhibition Assay using Ellman's Method

Introduction: The Significance of Cholinesterase Inhibition

Cholinesterases, particularly acetylcholinesterase (AChE), are critical enzymes responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses.[1] The precise regulation of acetylcholine levels is fundamental for cognitive function, muscle contraction, and autonomic control. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.[2] This mechanism is the cornerstone for therapeutic strategies against neurodegenerative conditions like Alzheimer's disease and myasthenia gravis, where an increase in cholinergic activity is desired.[1][2] Conversely, irreversible inhibition of AChE by organophosphate pesticides and nerve agents leads to a toxic overstimulation of the nervous system, which can be fatal.[3][4]

Consequently, the in vitro screening and characterization of cholinesterase inhibitors are fundamental activities in drug discovery and toxicology.[1] The spectrophotometric method developed by Ellman and colleagues in 1961 remains the gold standard for this purpose due to its simplicity, reliability, low cost, and suitability for high-throughput screening.[1][5][6] This guide provides a comprehensive, field-proven protocol for determining cholinesterase inhibition, explaining the causality behind experimental choices to ensure robust and reproducible results.

Assay Principle: The Ellman's Reaction Cascade

The Ellman's method is a two-step colorimetric assay that indirectly measures the activity of cholinesterase.[7]

-

Step 1: Enzymatic Hydrolysis. The assay utilizes acetylthiocholine (ATCh), a synthetic analog of the natural substrate acetylcholine.[7] In the first step, acetylcholinesterase hydrolyzes ATCh, yielding two products: thiocholine and acetic acid.[1][7]

-

Step 2: Chromogenic Reaction. The liberated thiocholine possesses a free sulfhydryl (-SH) group. This group immediately reacts with the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[7][8] This reaction cleaves the disulfide bond in DTNB, producing the intensely yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻).[1][7]

The rate of TNB²⁻ formation is directly proportional to the cholinesterase activity.[5] This rate can be precisely quantified by measuring the increase in absorbance at 412 nm over time using a spectrophotometer or microplate reader.[1] When an inhibitory compound is present, it reduces the enzyme's ability to hydrolyze ATCh, leading to a decreased rate of thiocholine production and, consequently, a slower rate of yellow color development.[1]

Caption: General experimental workflow for the cholinesterase inhibition assay.

Plate Setup and Reagent Addition

-

Design Plate Layout: Designate wells for blanks, negative controls (0% inhibition), positive controls (100% inhibition), and various concentrations of your test compound(s).

-

Add Buffer and Inhibitor:

-

To all wells, add 140 µL of 0.1 M Phosphate Buffer (pH 8.0). [2][9] * Blank Wells: Add an additional 20 µL of phosphate buffer.

-

Negative Control Wells: Add 10 µL of the vehicle (e.g., buffer with the same % of DMSO as the inhibitor wells). [1] * Test Wells: Add 10 µL of the various dilutions of your test inhibitor. [2] * Positive Control Wells: Add 10 µL of a known inhibitor at a concentration that gives maximum inhibition.

-

-

Add Enzyme: Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL) to all wells except the blank wells. [9]4. Enzyme-Inhibitor Pre-incubation: Mix the plate gently and incubate at 25°C or 37°C for 10-15 minutes. [9][10] * Causality: This step is critical. It allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects the inhibitor's true potency.

-

Add DTNB: Add 10 µL of 10 mM DTNB solution to all wells. [7][9]6. Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATChI solution to all wells. [2][9]

Measurement

-

Immediately place the 96-well plate into the microplate reader.

-

Measure the absorbance at 412 nm kinetically, with readings taken every minute for a duration of 10-15 minutes. [1][2]The temperature should be maintained at 37°C.

Data Analysis and Interpretation

Calculation of Reaction Rate

For each well, plot absorbance versus time. The resulting curve should have a linear portion. The slope of this linear segment represents the rate of reaction (V) in units of ΔAbs/min. [1] V = (Absorbance at Time 2 - Absorbance at Time 1) / (Time 2 - Time 1)

Calculation of Percent Inhibition

Using the calculated rates, determine the percentage of AChE inhibition for each inhibitor concentration with the following formula: [1] % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Where:

-

V_control is the reaction rate of the negative control (enzyme + vehicle).

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. [2][11]

-

Plot the calculated % Inhibition values (Y-axis) against the logarithm of the corresponding inhibitor concentrations (X-axis). [2]2. Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope). [2][12]3. The IC50 value is determined from the fitted curve as the concentration that corresponds to 50% inhibition. [11]

Field-Proven Insights & Troubleshooting

| Problem | Probable Cause(s) | Solution(s) & Preventative Measures |

| High background absorbance in all wells (including blank) | 1. DTNB degradation due to light exposure.<[13][14]br>2. Contaminated buffer or water with reducing agents.<[14]br>3. Spontaneous hydrolysis of ATChI. | 1. Prepare fresh DTNB solution and store it protected from light.<[13]br>2. Use high-purity water and fresh buffer. Check buffer pH.<[14]br>3. Always subtract the rate of the blank (no enzyme) from all other readings. [7] |

| No or very low color development | 1. Inactive enzyme (improper storage, repeated freeze-thaw).2. Error in reagent preparation (e.g., wrong concentration, omitted reagent).3. Incorrect substrate used (e.g., acetylcholine instead of acetylthiocholine). [15] | 1. Aliquot enzyme stock and store at -20°C or below. Test enzyme activity with a positive control.2. Double-check all calculations and reagent preparation steps.3. Ensure the correct substrate, acetylthiocholine, is used. [15] |

| Color fades after initial development | 1. Buffer capacity is too low, and the pH is dropping.2. Re-oxidation of the TNB²⁻ product, potentially due to metal ion contamination. [16] | 1. Use a higher concentration buffer (e.g., 0.1 M phosphate). Ensure pH is stable and correctly adjusted.<[16]br>2. Including a chelating agent like EDTA (1 mM) in the buffer can help. [16][17] |

| Inconsistent/non-reproducible results | 1. Inconsistent pipetting or mixing.2. Temperature fluctuations during the assay.3. Degradation of reagents over time. | 1. Use calibrated pipettes and ensure thorough mixing after each addition.2. Use a temperature-controlled plate reader or incubator.3. Prepare fresh working solutions daily, especially for ATChI and DTNB. |

Assay Limitations & Considerations:

-

Compound Interference: Test compounds that are colored or absorb light near 412 nm can interfere with the assay. It is crucial to run a control well with the test compound, DTNB, and substrate but no enzyme to correct for this.

-

Thiol Reactivity: Compounds containing free sulfhydryl groups can react directly with DTNB, leading to a false-positive signal. A control well with the compound and DTNB (but no enzyme or substrate) should be included to check for this.

-

Oximolysis: Certain compounds, particularly oximes used as antidotes for nerve agent poisoning, can directly react with ATCh to produce thiocholine, leading to a false-positive result that is independent of enzyme activity. [18][19]This limitation must be considered when screening such compound classes.

References

-

Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. Available from: [Link]

-

CHOLINESTERASE (PTC) REAGENT SET (KINETIC PROCEDURE). Grupo Mexlab. Available from: [Link]

-

New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Z Naturforsch C J Biosci. Available from: [Link]

-

(PDF) Ellman's method is still an appropriate method for measurement of cholinesterases activities. ResearchGate. Available from: [Link]

-

Ellman Esterase Assay Protocol. Scribd. Available from: [Link]

-

New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. PubMed. Available from: [Link]

-

Acetylcholinesterase Inhibition Assay. Bio-protocol. Available from: [Link]

-

Ellman's method: Significance and symbolism. I Am Biotech. Available from: [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Available from: [Link]

-

Reaction of enzymatic hydrolysis of acetylthiocholine and DTNB. ResearchGate. Available from: [Link]

-

Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. Available from: [Link]

-

Principle of Ellman's method. ResearchGate. Available from: [Link]

-

Cholinesterase Reagent. RAICHEM. Available from: [Link]

-

Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. Taylor & Francis Online. Available from: [Link]

-

How to calculate IC50% in invitro anticholinesterase activity?. ResearchGate. Available from: [Link]

-

Cholinesterase assay by an efficient fixed time endpoint method. PMC. Available from: [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available from: [Link]

-

Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. SciSpace. Available from: [Link]

-

Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes. PubMed. Available from: [Link]

-

Why is my ellman's reagent not reacting?. ResearchGate. Available from: [Link]

-

Ellman Assay Troubles. Reddit. Available from: [Link]

-

Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. PMC. Available from: [Link]

-

Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities. ResearchGate. Available from: [Link]

-

What is the reason TNB loses color during Ellman's assay?. ResearchGate. Available from: [Link]

-

Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cliniqa.com [cliniqa.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Limitation of the Ellman method: cholinesterase activity measurement in the presence of oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Characterization of 3-Aminobenzofuran-2-Carboxylic Acid Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminobenzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of pharmaceutical activities, including potential treatments for neurodegenerative diseases like Alzheimer's.[1] The synthesis of novel derivatives is a key strategy in drug discovery, making robust and unambiguous structural characterization an indispensable part of the development pipeline.[2][3][4] This guide provides a detailed overview of the essential analytical techniques and protocols for the comprehensive characterization of this important class of heterocyclic compounds. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Importance of Rigorous Characterization

3-Aminobenzofuran-2-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in drug development.[4][5] Their structural backbone allows for diverse functionalization, leading to compounds that can act as, for example, ischemic cell death inhibitors or multifunctional agents against Alzheimer's disease.[1][6] Given that subtle changes in the molecular structure can drastically alter biological activity, confirming the identity, purity, and three-dimensional structure of newly synthesized derivatives is a critical step. An integrated analytical approach, combining spectroscopic and chromatographic methods, is essential for generating the reliable data required for regulatory submissions and further preclinical development.

This document outlines a multi-technique workflow designed to provide a complete structural and purity profile of a target molecule.

The Integrated Characterization Workflow

A systematic approach ensures that all aspects of the compound's structure and purity are verified. The following workflow illustrates the logical progression from initial purity checks to definitive structural confirmation.

Figure 1: An integrated workflow for the comprehensive characterization of novel chemical entities.

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopy is the cornerstone of chemical characterization, providing detailed information about the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-aminobenzofuran-2-carboxylic acid derivatives, both ¹H and ¹³C NMR are essential.

-

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) because its polarity allows for the observation of exchangeable protons like those on the amino (-NH₂) and carboxylic acid (-COOH) groups, which might otherwise be broadened or absent.[1][7][8]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Proton / Carbon | Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| Aromatic Protons | Ar-H | 7.20 - 8.10 | 111.0 - 155.0 | The specific pattern reveals the substitution on the benzene ring.[1][8] |

| Amino Group | -NH₂ | 5.60 - 8.22 (often broad) | N/A | Highly dependent on substitution and concentration.[1][9][10] |

| Carboxylic Acid | -COOH | > 10.0 (very broad) | ~160 - 175 | Only visible if the carboxyl group is present (not an ester or amide). |

| Carboxylic Ester | -COOR | N/A | ~158 - 165 | The R-group protons will have characteristic shifts (e.g., ~4.40 for -CH₂CH₃ and ~1.39 for -CH₂CH₃).[8] |

| C2 (of furan) | C-N | N/A | ~140 - 145 | Carbon bearing the amino group. |

| C3 (of furan) | C-C=O | N/A | ~115 - 125 | Carbon bearing the carboxylic acid/ester/amide group. |

Protocol 1: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the purified derivative directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

-

Dissolution: Cap the tube and gently invert or vortex until the sample is fully dissolved. Mild heating may be required for poorly soluble compounds.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters (e.g., on a 400 or 500 MHz instrument).[7][11] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

-

Interpretation: Integrate the peaks to determine proton ratios and analyze coupling constants (J-values) to establish neighbor relationships between protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition.

-

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for these molecules as it is a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺ or sodiated adduct [M+Na]⁺, minimizing initial fragmentation and preserving molecular weight information.[12][13]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an ESI source coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.[14]

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will measure the mass-to-charge ratio (m/z) with high precision (typically to four decimal places).

-

Interpretation: Compare the observed accurate mass of the molecular ion to the calculated theoretical mass for the expected chemical formula. A mass error of <5 ppm provides strong evidence for the proposed elemental composition.[13][14]